2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a chromenone core with a chlorophenyl group and a tetrahydrothiophene moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves multiple steps, starting with the preparation of the chromenone core. This can be achieved through the condensation of salicylaldehyde with an appropriate ketone under acidic conditions. The chlorophenyl group is then introduced via a Friedel-Crafts acylation reaction. The final step involves the coupling of the chromenone derivative with the tetrahydrothiophene moiety through an amide bond formation, typically using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the condensation and acylation steps, as well as the development of more efficient catalysts for the amide bond formation.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reagents such as sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide involves its interaction with specific molecular targets. The chromenone core can intercalate with DNA, disrupting its function and leading to cell death. The chlorophenyl group can interact with enzyme active sites, inhibiting their activity. The tetrahydrothiophene moiety can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with a similar keto-enol tautomerism.
4-Phenoxyaniline compound with tetrachlorostannane:
3-Benzyl-2-hydroxy-N-phenylbenzamide compound with piperazine: A compound with similar structural complexity and potential biological activity.
Uniqueness
2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is unique due to its combination of a chromenone core, chlorophenyl group, and tetrahydrothiophene moiety. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for scientific research.
Properties
Molecular Formula |
C21H18ClNO6S |
---|---|
Molecular Weight |
447.9 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxy-N-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C21H18ClNO6S/c22-15-4-1-13(2-5-15)18-9-14-3-6-17(10-19(14)29-21(18)25)28-11-20(24)23-16-7-8-30(26,27)12-16/h1-6,9-10,16H,7-8,11-12H2,(H,23,24) |
InChI Key |
XQITWKQJINHQGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)COC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.